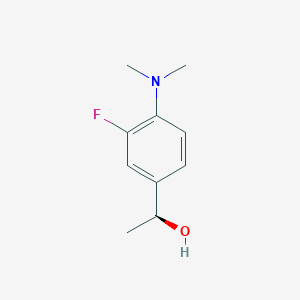
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a dimethylamino group, a fluorine atom, and a hydroxyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Dimethylamino)-3-fluorobenzaldehyde and a chiral reducing agent.
Reduction Reaction: The key step involves the reduction of the aldehyde group to an alcohol using a chiral reducing agent. This step is crucial for obtaining the desired stereochemistry.
Purification: The product is then purified using techniques such as column chromatography to isolate the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors to achieve the desired conversion.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification: Employing automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The dimethylamino group and fluorine atom play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
4-(Dimethylamino)-3-fluorobenzyl alcohol: A structurally similar compound lacking the chiral center.
4-(Dimethylamino)-3-fluorophenylmethanol: Another related compound with a different substitution pattern.
Uniqueness
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
(1S)-1-[4-(dimethylamino)-3-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-7,13H,1-3H3/t7-/m0/s1 |
Clave InChI |
PSLIVMZHOVUYSD-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)N(C)C)F)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)N(C)C)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





aminehydrochloride](/img/structure/B13597053.png)

![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)








